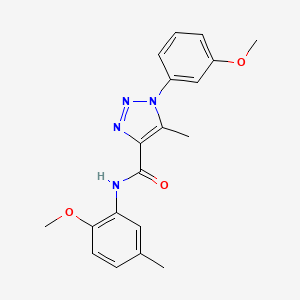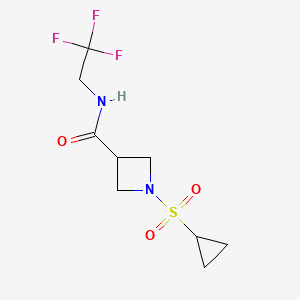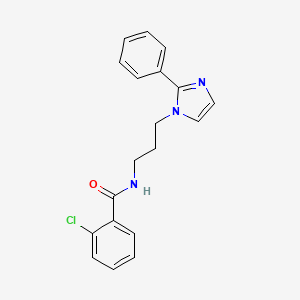![molecular formula C14H14F2N2O2 B2640532 N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 2310016-55-6](/img/structure/B2640532.png)
N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[3,2-b]pyridine is a heterocyclic compound that is of interest in medicinal chemistry. It constitutes the core structural unit in some pharmacological reagents . Many derivatives containing the furo[3,2-b]pyridine scaffold show a wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of furo[3,2-b]pyridine derivatives often involves complex reactions. For example, one study reported a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to prepare novel furo[3,4-c]pyridine-1,4-diones .Molecular Structure Analysis
The molecular structure of furo[3,2-b]pyridine derivatives often consists of a planar furopyridine ring . The lattice is typically stabilized by various intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving furo[3,2-b]pyridine derivatives can be complex. For instance, a unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Furopyridines and Chemical Reactions : Furopyridines, including derivatives related to N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide, have been a subject of extensive research. These compounds have been synthesized and modified through various chemical reactions such as cyanation, chlorination, nitration, and transformation into carboxamides, carboxylic acids, esters, and imidates. These chemical transformations are fundamental for further applications in various fields, including pharmacological research (Shiotani & Taniguchi, 1996), (Shiotani & Taniguchi, 1997), (Morita & Shiotani, 1987).
Fluorinated Heterocyclic Compounds : Research on fluorinated heterocyclic compounds, such as those structurally similar to this compound, has led to the synthesis of novel fluorinated 4-oxo-4H-pyrido[3′,2′:4,5]furo[3,2-d]-1,3-oxazines. The reactivity induced by the CF3 group in these molecules is of particular interest, opening up avenues for regioselective nucleophilic attacks and offering insights into mechanistic aspects of these reactions (Reddy, Narsaiah, & Venkataratnam, 1995).
Biological and Pharmacological Research
Agonist Discovery for Cognitive Deficits in Schizophrenia : Research has led to the discovery of compounds like N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, which act as agonists for the alpha7 neuronal nicotinic acetylcholine receptor. Such compounds demonstrate potential in treating cognitive deficits associated with conditions like schizophrenia. Their efficacy is evident in vitro and in vivo, showcasing their therapeutic potential (Wishka et al., 2006).
Anticancer Properties of Heterocyclic Compounds : Several studies have synthesized and evaluated the anticancer properties of various heterocyclic compounds structurally related to this compound. These studies have revealed significant anticancer activity against various cell lines, including cervical cancer, colon cancer, liver cancer, breast cancer, and others. The synthesis of these compounds involves complex chemical reactions, and their efficacy highlights the potential of such heterocyclic compounds in cancer treatment (Kumar et al., 2014), (Hung et al., 2014), (Kumar et al., 2016), (Racha, Vadla, Peddolla, & Betala, 2019).
Direcciones Futuras
Furo[3,2-b]pyridine derivatives are of increasing interest in drug design and medicinal chemistry, and research in this area is ongoing . Future directions may include the development of new synthesis methods, exploration of different biological activities, and the design of more potent and selective compounds.
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c15-14(16)5-3-9(4-6-14)18-13(19)12-8-10-11(20-12)2-1-7-17-10/h1-2,7-9H,3-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEPGOGODUFXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(O2)C=CC=N3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2640449.png)

![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)
![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)

![N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2640458.png)
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-fluoro-4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2640461.png)


![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2640467.png)
![4-chlorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B2640468.png)


![6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2640472.png)
